molecular formula C17H18N8 B15118360 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B15118360
M. Wt: 334.4 g/mol
InChI Key: BUYPBETZWKSQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step reactions that include the formation of the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrazine moieties. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as:

Chemical Reactions Analysis

Types of Reactions

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

    Cyclization: The formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C17H18N8

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H18N8/c1-13-12-25-15(20-13)2-3-16(21-25)22-8-10-23(11-9-22)17-14-4-5-19-24(14)7-6-18-17/h2-7,12H,8-11H2,1H3

InChI Key

BUYPBETZWKSQNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5

Origin of Product

United States

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